1-Methyl-2-phenylhydrazine hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 1-Methyl-2-phenylhydrazine hydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.Chemical Reactions Analysis

Phenylhydrazine, a related compound, is used in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes . This reaction involves the formation of a hydrazone intermediate, which then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Applications De Recherche Scientifique

Toxicity and Environmental Impact Studies

1-Methyl-2-phenylhydrazine hydrochloride, a derivative of phenylhydrazine, has been studied for its effects on aquatic organisms. Research conducted on zebrafish embryos and larvae has shown that exposure to phenylhydrazine hydrochloride results in multiple phenotypic abnormalities and toxicity, indicating its potential hazardous impact on aquatic ecosystems. These findings underscore the importance of assessing the environmental risks associated with phenylhydrazine derivatives, including 1-Methyl-2-phenylhydrazine hydrochloride (Raskin Erusan Rajagopal et al., 2019).

Wastewater Treatment Research

Studies have focused on the treatment of wastewater containing phenylhydrazine hydrochloride, a chemical intermediate in the production of pesticides and medicines. Advanced treatment methods, such as resin adsorption and Fenton oxidation, have been explored to improve the biodegradability of wastewater containing this compound. This research is crucial for developing effective strategies to mitigate the environmental impact of phenylhydrazine hydrochloride and related compounds (Bao Xi-zhi, 2013).

Synthesis and Characterization Studies

1-Methyl-2-phenylhydrazine hydrochloride is used in the synthesis of novel compounds with potential applications in various fields, including pharmacology. Research on the synthesis, characterization, and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents has demonstrated the utility of phenylhydrazine derivatives in medicinal chemistry. These compounds show promise as anticancer agents, highlighting the significance of 1-Methyl-2-phenylhydrazine hydrochloride in the development of new therapeutic drugs (Sobhi M. Gomha et al., 2014).

Analytical and Sensor Development

The development of sensors for detecting water pollutants has also been explored using phenylhydrazine derivatives. A study demonstrated the use of 1-Methyl-3-butylimidazolium bromide and CoFe2O4 nanoparticles for the amplification of carbon paste electrodes. This novel sensor shows significant potential for the simultaneous determination of phenylhydrazine, phenol, and hydroxylamine in water, illustrating the application of 1-Methyl-2-phenylhydrazine hydrochloride derivatives in environmental monitoring (F. Karimi et al., 2018).

Molecular Structure and Antimicrobial Activity

1-Methyl-2-phenylhydrazine hydrochloride is involved in the synthesis of compounds with detailed molecular structure analysis and antimicrobial activity assessment. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using phenylhydrazine hydrochloride, and its structure was confirmed through various spectroscopic methods. The compound's antimicrobial activities were explored, contributing to the understanding of its pharmacological importance and the potential development of new antimicrobial agents (D. Achutha et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

1-methyl-2-phenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-8-9-7-5-3-2-4-6-7;/h2-6,8-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHDPTUISCWOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436613 | |

| Record name | 2-Methyl phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-phenylhydrazine hydrochloride | |

CAS RN |

92304-54-6 | |

| Record name | 2-Methyl phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

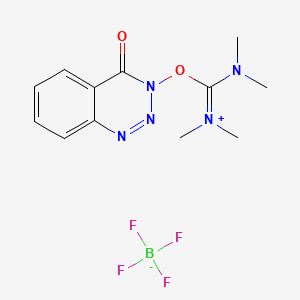

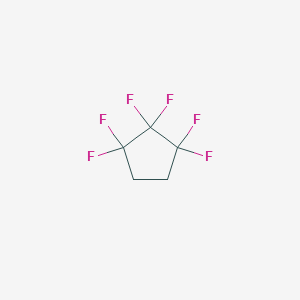

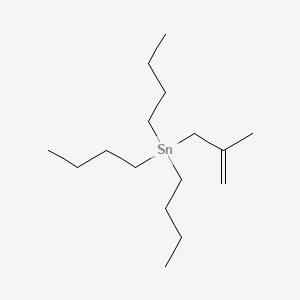

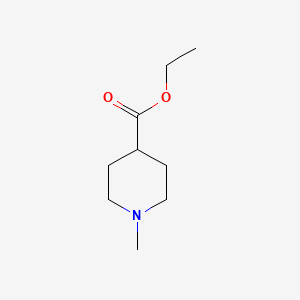

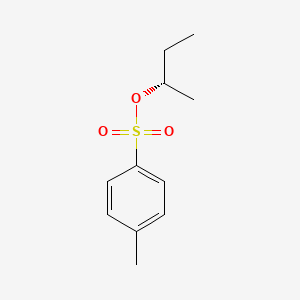

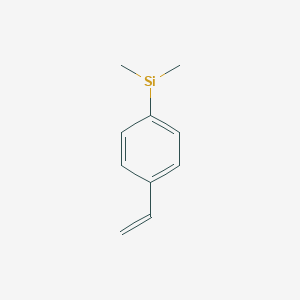

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)